3-Allyl-7-methyl-1H-indole
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Overview
Description
3-Allyl-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features an allyl group at the third position and a methyl group at the seventh position of the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-7-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core . The allyl and methyl groups can be introduced through subsequent alkylation reactions.
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-7-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the indole to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-Allyl-7-methyl-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: The compound can be explored for its potential therapeutic effects, particularly in drug development.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Allyl-7-methyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, leading to anticancer effects . The exact mechanism can vary depending on the specific biological context and the presence of other functional groups on the molecule .
Comparison with Similar Compounds
3-Allyl-1H-indole: Lacks the methyl group at the seventh position.
7-Methyl-1H-indole: Lacks the allyl group at the third position.
3-Methyl-1H-indole: Features a methyl group at the third position instead of an allyl group.
Uniqueness: 3-Allyl-7-methyl-1H-indole is unique due to the presence of both the allyl and methyl groups, which can influence its chemical reactivity and biological properties. The combination of these groups can enhance its potential as a versatile intermediate in organic synthesis and its biological activity .
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
7-methyl-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C12H13N/c1-3-5-10-8-13-12-9(2)6-4-7-11(10)12/h3-4,6-8,13H,1,5H2,2H3 |
InChI Key |
YNGBOMZBBOSBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC=C |
Origin of Product |
United States |
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